1-[(2-chloro-4-fluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Description
1-[(2-chloro-4-fluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C19H12ClFN2O2S and its molecular weight is 386.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.0292047 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrimidines, have been reported to exhibit a range of pharmacological effects including anti-inflammatory .
Mode of Action
Pyrimidines, which share a similar structure, are known to inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines, which share a similar structure, are known to affect various biochemical pathways related to inflammation .
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
Result of Action
Compounds with similar structures, such as pyrimidines, are known to exhibit anti-inflammatory effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN2O2S/c20-15-10-13(21)7-6-12(15)11-22-16-8-9-26-17(16)18(24)23(19(22)25)14-4-2-1-3-5-14/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOLWNWOWIAZAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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